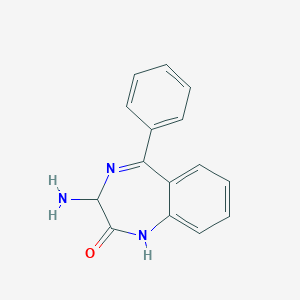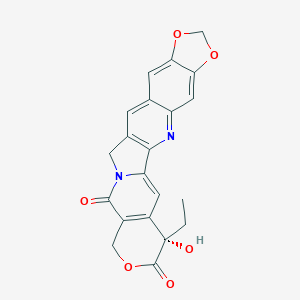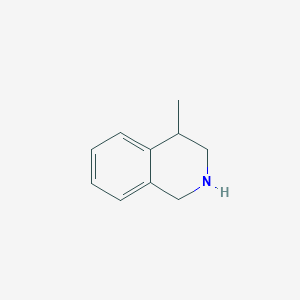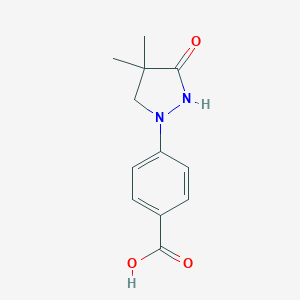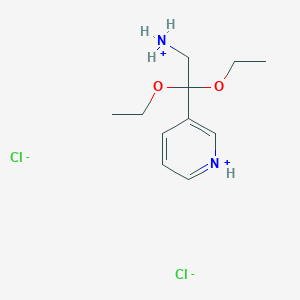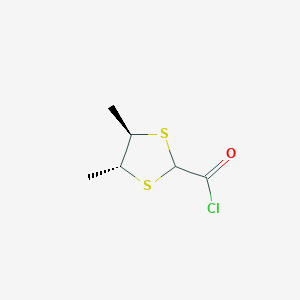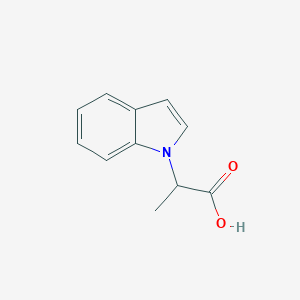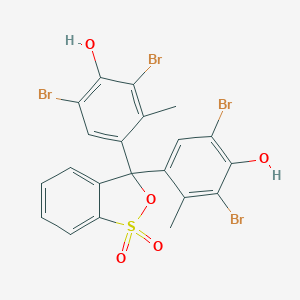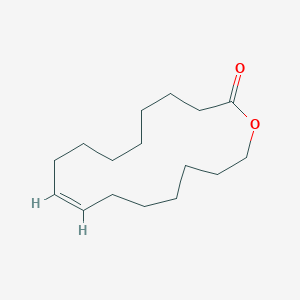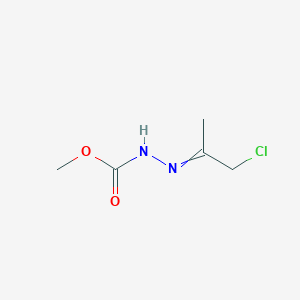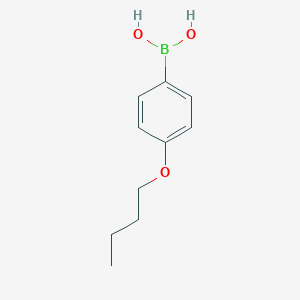![molecular formula C23H20N2 B025190 5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole CAS No. 106147-80-2](/img/structure/B25190.png)
5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole, commonly known as PPEI, is a chemical compound that has been extensively studied for its potential use in scientific research. PPEI is a derivative of imidazole, a heterocyclic organic compound that is commonly used in the synthesis of various chemicals. The unique structure of PPEI makes it a promising candidate for various applications in scientific research.
作用机制
The mechanism of action of PPEI involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. PPEI has been shown to inhibit the expression of various proteins that are involved in the regulation of cell cycle progression, including cyclin D1, cyclin E, and CDK4. PPEI also inhibits the activity of various transcription factors, including NF-κB and AP-1, which are involved in the regulation of gene expression.
生化和生理效应
PPEI has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that PPEI inhibits the activity of various enzymes, including COX-2, MMP-9, and uPA, which are involved in the regulation of inflammation and angiogenesis. PPEI has also been shown to reduce the expression of various cytokines and chemokines that are involved in the regulation of immune responses.
实验室实验的优点和局限性
One of the main advantages of PPEI is its potent anti-cancer activity, which makes it a promising candidate for cancer research. PPEI is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, one of the limitations of PPEI is its relatively low solubility in water, which may limit its use in certain applications.
未来方向
There are several future directions for the study of PPEI. One potential direction is the development of new derivatives of PPEI with improved solubility and bioavailability. Another potential direction is the study of the mechanism of action of PPEI in more detail, which may lead to the development of new drugs for the treatment of cancer and other diseases. Additionally, the study of PPEI in combination with other drugs may lead to the development of new and more effective cancer therapies.
合成方法
The synthesis of PPEI involves the reaction of 2-phenyl-2-(4-phenylphenyl)ethylamine with imidazole in the presence of a suitable catalyst. The reaction yields PPEI as a white crystalline solid with a purity of over 99%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学研究应用
PPEI has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. PPEI has been shown to exhibit potent anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. PPEI works by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and reducing the expression of various oncogenes.
属性
CAS 编号 |
106147-80-2 |
|---|---|
产品名称 |
5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole |
分子式 |
C23H20N2 |
分子量 |
324.4 g/mol |
IUPAC 名称 |
5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C23H20N2/c1-3-7-18(8-4-1)19-11-13-21(14-12-19)23(15-22-16-24-17-25-22)20-9-5-2-6-10-20/h1-14,16-17,23H,15H2,(H,24,25) |
InChI 键 |
ACDFGPARZXCRHD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC3=CN=CN3)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC3=CN=CN3)C4=CC=CC=C4 |
同义词 |
4-(2-(1,1'-Biphenyl)-4-yl-2-phenylethyl)-1H-imidazole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



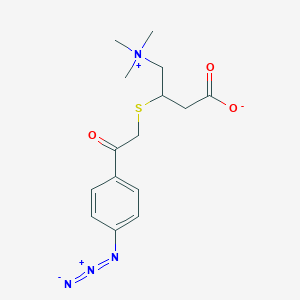
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester](/img/structure/B25115.png)
![Ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B25117.png)
